molecular formula C26H29N3O2S B289385 N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

Katalognummer B289385
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: ANSSEJLJGGQVBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. In

Wirkmechanismus

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/Akt pathways, which are important for the survival and proliferation of cancer cells. By inhibiting BTK, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide can block these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to be well-tolerated in animal studies, with no significant toxicities observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide. One area of interest is the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in combination with other anticancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Another area of interest is the development of more potent and selective BTK inhibitors, which could potentially have even greater antitumor activity. Finally, the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in the treatment of other diseases, such as autoimmune disorders, is also an area of potential future research.
In conclusion, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for the treatment of various types of cancer. Future research will be needed to fully explore the potential of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide and to develop more effective treatments for cancer and other diseases.

Synthesemethoden

The synthesis of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the benzothiophene ring system, and the introduction of the isonicotinamide group. The final product is obtained through a purification process, which includes crystallization and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has potent antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as ibrutinib and venetoclax.

Eigenschaften

Molekularformel

C26H29N3O2S

Molekulargewicht

447.6 g/mol

IUPAC-Name

N-[6-tert-butyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C26H29N3O2S/c1-16-7-5-6-8-20(16)28-24(31)22-19-10-9-18(26(2,3)4)15-21(19)32-25(22)29-23(30)17-11-13-27-14-12-17/h5-8,11-14,18H,9-10,15H2,1-4H3,(H,28,31)(H,29,30)

InChI-Schlüssel

ANSSEJLJGGQVBU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.